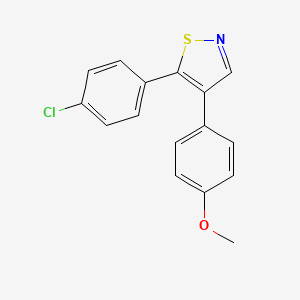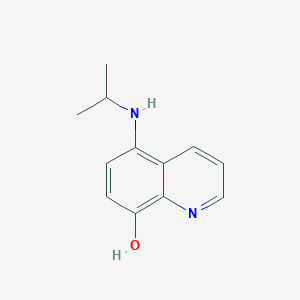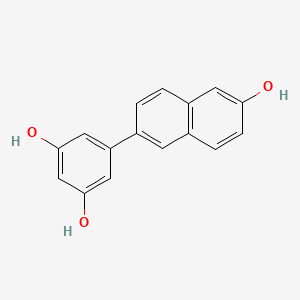
5-(6-Hydroxynaphthalen-2-yl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Hydroxynaphthalen-2-yl)benzene-1,3-diol is an organic compound with the molecular formula C16H12O3 and a molecular weight of 252.26 g/mol . This compound is characterized by the presence of hydroxyl groups attached to both a naphthalene and a benzene ring, making it a dihydroxy derivative of naphthalene and benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-hydroxynaphthalen-2-yl)benzene-1,3-diol typically involves the reaction of 6-hydroxynaphthalene-2-carbaldehyde with a suitable benzene derivative under specific conditions . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(6-Hydroxynaphthalen-2-yl)benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and substituted aromatic compounds from electrophilic substitution .
Scientific Research Applications
5-(6-Hydroxynaphthalen-2-yl)benzene-1,3-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(6-hydroxynaphthalen-2-yl)benzene-1,3-diol primarily involves its antioxidative properties. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage . The molecular targets include various enzymes and pathways involved in oxidative stress response .
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups on adjacent carbons.
Resorcinol (benzene-1,3-diol): Similar structure with hydroxyl groups on meta positions.
Hydroquinone (benzene-1,4-diol): Similar structure with hydroxyl groups on para positions.
Uniqueness
5-(6-Hydroxynaphthalen-2-yl)benzene-1,3-diol is unique due to the presence of both naphthalene and benzene rings, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes .
Properties
Molecular Formula |
C16H12O3 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
5-(6-hydroxynaphthalen-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C16H12O3/c17-14-4-3-10-5-11(1-2-12(10)6-14)13-7-15(18)9-16(19)8-13/h1-9,17-19H |
InChI Key |
CKQUMNKKOYTAST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C3=CC(=CC(=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





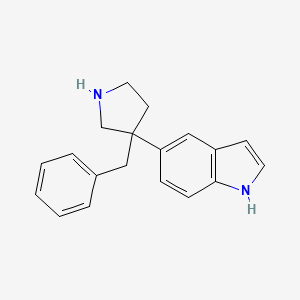

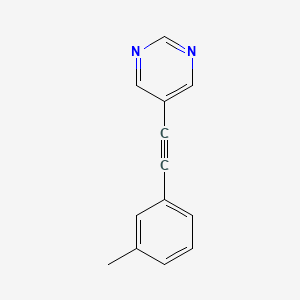
![1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]-](/img/structure/B10844532.png)





